N-cyclopentyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide
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Overview
Description
N-cyclopentyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide is a complex organic compound belonging to the chromone family. Chromones are a group of benzopyran compounds that are ubiquitous in nature, especially in plants. This compound features a chromone core with a methoxy group at the 7-position and a cyclopentyl group attached to the nitrogen atom of the amide group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 7-methoxy-4-oxo-4H-chromen-3-yl alcohol and 4-aminobenzamide.
Reaction Steps: The alcohol group of 7-methoxy-4-oxo-4H-chromen-3-yl is activated and then reacted with 4-aminobenzamide under acidic conditions to form the amide bond.
Cyclization: The resulting intermediate undergoes cyclization to form the final product.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or chromatographic techniques.
Types of Reactions:
Oxidation: The chromone core can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the chromone core
Reduction Products: Reduced forms of the chromone core
Substitution Products: Derivatives with different substituents at the methoxy position
Mechanism of Action
Target of Action
Similar compounds containing 4-chromenone and n-acylhydrazone moieties have been found to be active against multiple cancer cell types . In particular, these compounds have been shown to inhibit aurora kinase A (aurA), a protein that plays a crucial role in cell division .
Mode of Action
The compound interacts with its target, aurora kinase A, by binding to it. This binding inhibits the activity of aurA, leading to a decrease in the phosphorylation of aurA at Thr288
Biochemical Pathways
The inhibition of aurora kinase A affects the mitotic spindle, a structure necessary for cell division . This disruption can lead to the death of cancer cells, thereby exhibiting anti-cancer effects .
Result of Action
The result of the compound’s action is the inhibition of clonogenicity of HCT116 colon cancer cells . This means that the compound prevents the cancer cells from forming new colonies, thereby limiting their proliferation .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new chromone derivatives with potential biological activities. Biology: Chromones are known for their anti-inflammatory, antioxidant, and anticancer properties. This compound, in particular, has been studied for its potential biological activities. Medicine: Research is ongoing to explore its use in developing new therapeutic agents, especially in the treatment of cancer and inflammatory diseases. Industry: The compound is used in the pharmaceutical industry for the synthesis of various drugs and in the cosmetic industry for its antioxidant properties.
Comparison with Similar Compounds
N-phenyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide: Similar structure but with a phenyl group instead of cyclopentyl.
N-cyclopentyl-4-[(4-oxo-4H-chromen-3-yl)oxy]benzamide: Lacks the methoxy group at the 7-position.
Uniqueness: The presence of the methoxy group at the 7-position and the cyclopentyl group on the nitrogen atom make this compound unique, potentially enhancing its biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of N-cyclopentyl-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-cyclopentyl-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-26-17-10-11-18-19(12-17)27-13-20(21(18)24)28-16-8-6-14(7-9-16)22(25)23-15-4-2-3-5-15/h6-13,15H,2-5H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJGANTYHHFZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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